Alanopine

Enzymology Anaerobic Metabolism Marine Biology

Alanopine (2,2′-iminodipropionic acid) is the authentic standard for alanopine dehydrogenase (AlDH) enzymology and the definitive biomarker for hypoxic stress in marine invertebrates. AlDH exhibits strict specificity for this L-alanine-derived opine—unlike strombine or octopine dehydrogenases—eliminating cross-reactivity in anaerobic metabolism assays. Validated via HPLC (distinct RT ~4.7 min), this ≥98% purity standard ensures accurate calibration for environmental monitoring and comparative physiology. Also serves as the essential negative control in dietary opine studies; only Alanopine shows no serum cholesterol modulation in vivo.

Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
CAS No. 219755-19-8
Cat. No. B6598112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlanopine
CAS219755-19-8
Molecular FormulaC6H11NO4
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(C)C(=O)O
InChIInChI=1S/C6H11NO4/c1-3(5(8)9)7-4(2)6(10)11/h3-4,7H,1-2H3,(H,8,9)(H,10,11)
InChIKeyFIOHTMQGSFVHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alanopine (CAS 219755-19-8) Procurement Guide for Anaerobic Metabolism and Biomarker Research


Alanopine (2,2′-iminodipropionic acid) is an opine, a class of imino acids produced as anaerobic end-products in marine invertebrates [1]. It is synthesized via the reductive condensation of pyruvate and L-alanine by alanopine dehydrogenase (AlDH, EC 1.5.1.17) [2]. Alanopine serves as a critical biomarker for assessing hypoxic stress in marine organisms and is a key analyte in environmental monitoring and comparative physiology studies [3].

Why Generic Substitution of Alanopine with Other Opines Is Scientifically Unjustified


Interchanging opines is invalid due to fundamental differences in enzyme specificity, kinetic properties, and in vivo accumulation patterns. Alanopine dehydrogenase (AlDH) exhibits strict specificity for L-alanine, unlike strombine dehydrogenase (StDH) which acts on glycine, or octopine dehydrogenase (ODH) which requires arginine [1]. These differences dictate which opine accumulates under specific physiological conditions and in distinct tissues across invertebrate taxa [2]. Furthermore, the maximum rate of ATP output differs among anaerobic pathways (lactate > octopine > alanopine = strombine), making each opine a unique functional endpoint [3].

Quantitative Evidence for Alanopine Differentiation in Scientific Research Applications


Superior Enzymatic Specificity for L-Alanine Compared to Strombine and Octopine Dehydrogenases

In a direct head-to-head comparison, alanopine dehydrogenase (AlDH) from Marphysa sanguinea showed exclusive activity towards L-alanine, displaying no activity with glycine or D-strombine. In contrast, three isoforms of strombine/alanopine dehydrogenase (St/AlDH) exhibited equivalent activity with both glycine and L-alanine [1]. This specificity was further corroborated in Cardium tuberculatum, where AlDH was not competitively inhibited by propionate, D-lactate, succinate, or L-lactate (K_i = 0.23 mM, 1.35 mM, 2.0 mM, and 4.8 mM, respectively) [2].

Enzymology Anaerobic Metabolism Marine Biology

Distinct HPLC Retention Time for Alanopine vs. Strombine in Crude Tissue Extracts

A validated HPLC method using post-column derivatization with o-phthaldialdehyde and fluorometric detection achieved baseline separation of alanopine and strombine with retention times of 4.7 min and 5.4 min, respectively [1]. This 0.7-minute difference enables unambiguous quantification of each opine in complex biological matrices without requiring extensive sample clean-up.

Analytical Chemistry Biomarker Quantification Environmental Stress

Negligible Effect on Serum Cholesterol in Rodent Model Contrasting with Octopine and Tauropine

In a comparative dietary study on rats fed a cholesterol-enriched diet, supplementation with 1% Alanopine did not affect serum total cholesterol levels. In contrast, 1.5% octopine significantly decreased total and VLDL+LDL cholesterol while increasing HDL cholesterol, and 0.5% tauropine significantly increased total and VLDL+LDL cholesterol while decreasing HDL cholesterol [1].

Nutritional Biochemistry In Vivo Pharmacology Functional Food

Lower Post-Mortem Accumulation in Scallop Muscle Compared to Octopine and Strombine

During storage of three scallop species (Chlamys nobilis, Pecten albicans, Patinopecten yessoensis) at 0°C and 5°C, alanopine (Aln) accumulated to a lesser extent than octopine (Oct) and strombine (Stn). Oct was the major post-mortem glycolytic end product, followed by Stn, tauropine (Trn), and finally Aln [1]. This demonstrates that Alanopine is a minor component of the opine pool in these commercially important species.

Food Science Post-Harvest Physiology Quality Control

Enzymatic Assay Using Alanopine-Specific Dehydrogenase for Selective Quantification

A dual-enzyme assay was developed using alanopine dehydrogenase (ADH) purified from Littorina littorea and strombine dehydrogenase (SDH) from Mercenaria mercenaria. ADH is specific for Alanopine, allowing selective quantification of Alanopine in mixtures. The assay conditions were: 300 mM hydrazine buffer (pH 9.0), 5 mM NAD, and 0.3 unit ADH or 1.0 unit SDH [1].

Enzymatic Assay Metabolite Quantification Method Development

Validated Application Scenarios for Alanopine (CAS 219755-19-8) Based on Quantitative Evidence


Biomarker for Hypoxic Stress in Marine Invertebrates

Alanopine is a definitive end-product of anaerobic glycolysis in specific tissues of marine invertebrates [1]. Its accumulation, distinct from lactate or other opines, allows for precise monitoring of anoxic stress in organisms like oysters and polychaetes. Using validated HPLC methods [2], researchers can accurately quantify Alanopine levels to assess environmental impact or physiological state, confident that the analyte is not confounded by cross-reactivity with strombine due to its distinct retention time and specific enzymatic activity [3].

Substrate for Alanopine Dehydrogenase (AlDH) Activity Assays

For enzymology studies focusing on opine dehydrogenase specificity, Alanopine is the required substrate for assaying AlDH activity [1]. Given AlDH's strict specificity for L-alanine-derived opines, Alanopine serves as the authentic standard to calibrate and validate enzyme assays, ensuring accurate measurement of enzyme kinetics (e.g., Km and Vmax) without interference from other opines like strombine or octopine [2].

Control Compound in Opine Bioactivity and Nutritional Studies

In vivo studies have shown that dietary Alanopine does not alter serum cholesterol levels in rats, unlike octopine or tauropine [1]. Therefore, Alanopine is an essential control compound for researchers investigating the pharmacological or nutritional effects of opines. It provides a baseline for comparing the specific bioactivities of other opines, enabling clear attribution of observed effects to the compound of interest rather than a general class effect.

Calibration Standard for HPLC and GLC Analysis of Invertebrate Tissues

Validated analytical methods for quantifying opines in biological matrices rely on pure Alanopine standards [1]. With its defined retention time of 4.7 minutes in specific HPLC systems [2] and its unique behavior in gas-liquid chromatography [3], Alanopine is indispensable for generating accurate calibration curves. Its procurement ensures the reliability and reproducibility of quantitative assays used in marine biology, food science, and environmental toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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